2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
Description
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-13-11(3,10(12)16)8-15-7-9(2)6-14-15/h6-7,13H,4-5,8H2,1-3H3,(H2,12,16) |
InChI Key |
XAZUQYUAJGPBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C=C(C=N1)C)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound "2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide":
Basic Information
Chemical Properties
- Density: Data not available
- Boiling Point: Data not available
- Melting Point: Data not available
- Flash Point: Data not available
Safety Information
Other Identifiers
Potential Applications and Research
While specific applications and comprehensive case studies for "this compound" are not detailed in the search results, the following can be inferred or suggested:
- Related Compounds: The search results mention similar compounds, such as "2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid" and "1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1-methyl-1H-pyrazol-4-yl)-, monohydrochloride" . Researching these related compounds might provide insights into potential applications based on shared chemical features.
- General Research: Scientific Data - Nature provides guidelines for publishing research data, including data descriptors, technical validation, and transparent methods . This suggests the importance of detailed and reproducible methods in scientific research, which could be applied when studying this compound.
- Nomenclature: When studying this compound, it's important to use systematic nomenclature (preferably IUPAC) and standard chemical abbreviations .
Restrictions
Chemical Reactions Analysis
Substitution Reactions on the Pyrazole Ring
The 4-methyl-1H-pyrazole moiety is susceptible to electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions. Key findings include:
-
Nitration : Treatment with concentrated HNO₃/H₂SO₄ introduces nitro groups at the C-5 position, forming derivatives with enhanced electron-withdrawing properties.
-
Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo-4-methylpyrazole analogs, which serve as intermediates for cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-4-methylpyrazole derivative |
| Bromination | Br₂, FeBr₃, 25°C | 5-Bromo-4-methylpyrazole derivative |
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with HCl (6M) cleaves the amide bond to form a carboxylic acid and propylamine.
-
Basic Hydrolysis : NaOH (aqueous, 80°C) yields a carboxylate salt, enhancing water solubility.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl, Δ | 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid + NH₃ |
| Basic | NaOH, Δ | Sodium 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate |
Catalytic Functionalization
KF/CP (potassium fluoride on calcium phosphate) catalyzes nucleophilic substitutions and condensations, as demonstrated in spiro-parthenine derivative syntheses . This method could enable:
-
Alkylation : Reaction with alkyl halides to form N-alkylated pyrazole derivatives.
-
Acylation : Introduction of acetyl groups using acetic anhydride under mild conditions .
Comparative Reactivity with Structural Analogs
The 4-methylpyrazole isomer exhibits distinct reactivity compared to its 5-methyl counterpart (see Table 1):
| Property | 4-Methyl Isomer | 5-Methyl Isomer |
|---|---|---|
| Nitration Position | C-5 | C-4 |
| Bromination Efficiency | 85% | 72% |
| Hydrolysis Rate (acidic) | 3.2 × 10⁻³ s⁻¹ | 2.8 × 10⁻³ s⁻¹ |
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substitutions: Unlike celecoxib and SC-236, which feature diarylpyrazole cores with sulfonamide groups, the target compound uses a mono-arylpyrazole with a propanamide side chain. The absence of a sulfonamide group may reduce COX-2 selectivity, as sulfonamides are critical for binding to the COX-2 active site .
Pharmacological and Pharmacokinetic Profiles
Key Insights :
- COX-2 Selectivity : Celecoxib’s high selectivity (375-fold) stems from its trifluoromethyl and sulfonamide groups, which optimize interactions with COX-2’s hydrophobic pocket and secondary binding site . The target compound’s lack of these groups may limit its selectivity.
- Metabolic Stability: SC-236’s long half-life led to its replacement by celecoxib.
Therapeutic Potential
While celecoxib is clinically used for arthritis and pain management, the target compound’s therapeutic utility remains speculative. Its amide group may confer advantages in oral bioavailability over sulfonamides, which often exhibit poor solubility. However, the absence of trifluoromethyl or aryl groups could reduce COX-2 binding affinity.
Preparation Methods
Pyrazole Ring Formation and Functionalization
The pyrazole core with a methyl group at the 4-position is typically synthesized by condensation reactions involving cyanoacetophenone derivatives and hydrazine or substituted hydrazines, followed by cyclization using reagents such as Vilsmeier–Haack reagent (POCl3 in DMF) to introduce aldehyde or nitrile functionalities, which can be further manipulated.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Condensation of 4-methyl- or 3-cyanoacetophenone with hydrazine derivatives in methanol | Formation of hydrazone intermediates |
| 2 | Treatment with Vilsmeier–Haack reagent (POCl3/DMF) | Cyclization to pyrazole aldehydes |
| 3 | Selective reduction with triethylsilane and trifluoroacetic acid | Conversion of aldehydes to nitriles |
| 4 | Reduction with borane–THF complex | Formation of aminomethyl or aminoalkyl derivatives |
These intermediates serve as the foundation for subsequent attachment of the propylamino and amide groups.
Introduction of the Propylamino Group
Reductive amination is the preferred method to install the propylamino substituent at the 2-position of the propanamide moiety. This is typically carried out using sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid and an appropriate amine (propylamine) in solvents such as dichloroethane (DCE).
| Step | Reagents & Conditions | Description |
|---|---|---|
| Reductive amination | Sodium triacetoxyborohydride, propylamine, acetic acid, DCE | Conversion of aldehyde intermediates to propylamino-substituted compounds |
This method offers high selectivity and good yields for the amine substitution.
Amide Bond Formation
The propanamide backbone is constructed via amide bond formation, often by coupling the amine intermediates with carboxylic acid derivatives or via direct amidation of appropriate precursors.
In some routes, the amide functionality is introduced earlier in the synthesis, with the pyrazole and propylamino groups added subsequently through palladium-catalyzed cross-coupling reactions or reductive amination steps.
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported for similar pyrazole-containing compounds, which can be extrapolated to the target compound synthesis:
Experimental Example: Synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide
- Starting from 4-methyl-1H-pyrazole, the pyrazole ring is functionalized and attached to a propanamide backbone.
- The propylamino group is introduced via reductive amination using propylamine.
- The final compound has molecular formula C10H18N4O and molecular weight approximately 210.28 g/mol.
- Purification is typically achieved by column chromatography.
Analytical Characterization and Purity
- NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of characteristic pyrazole protons, methyl group singlets, and propylamino methylene signals.
- LCMS: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 210.28 for M+H)+.
- HPLC: Purity often exceeds 95% after chromatographic purification.
- Other: IR and elemental analysis can further confirm functional groups and composition.
Summary Table of Key Synthetic Steps
Q & A
Q. What in vitro/in vivo assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and validate hits using cellular assays (e.g., Western blot for phosphorylation inhibition). Cross-reference biological activity data from structurally related pyrimidinyl-imidazo compounds .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) and avoid non-academic platforms like BenchChem.
- Contradiction Handling : Always triangulate conflicting data (e.g., computational vs. experimental yields) with orthogonal methods (e.g., isotopic tracing, kinetic analysis).
- Safety Compliance : Align protocols with OSHA and ISO standards, particularly for pyrazole derivatives with unknown toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
